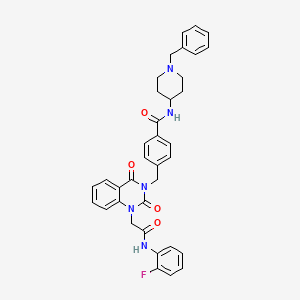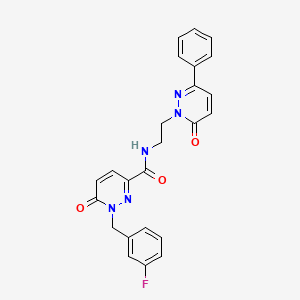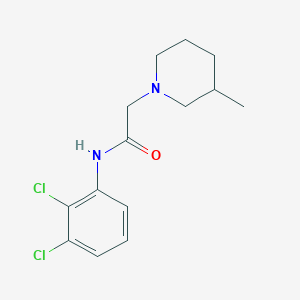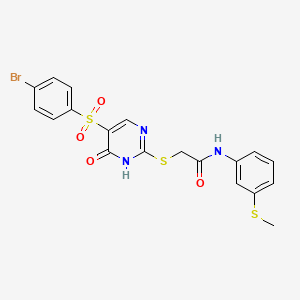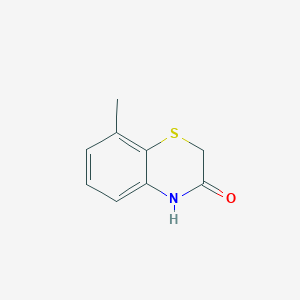![molecular formula C18H17BrClNO4 B2408496 Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate CAS No. 338750-67-7](/img/structure/B2408496.png)
Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to a phenoxy acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate typically involves multiple steps:
-
Formation of the Iminomethyl Intermediate: : The initial step involves the condensation of 3-chlorobenzaldehyde with an amine to form the iminomethyl intermediate. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
-
Bromination: : The next step involves the bromination of the intermediate. This is achieved by reacting the iminomethyl intermediate with bromine in an organic solvent like dichloromethane at low temperatures to ensure selective bromination.
-
Methoxylation: : The brominated intermediate is then subjected to methoxylation
-
Esterification: : Finally, the phenoxy group is introduced through an esterification reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and safety.
化学反应分析
Types of Reactions
-
Oxidation: : Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.
-
Reduction: : Reduction of the imino group can yield amine derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy acetates depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Industry
In the material science industry, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用机制
The mechanism by which Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate exerts its effects depends on its interaction with molecular targets. For instance, if used in drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the imino and methoxy groups could facilitate hydrogen bonding or hydrophobic interactions with the target molecules.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-chloro-2-{[(3-bromophenyl)imino]methyl}-6-methoxyphenoxy)acetate: Similar structure but with reversed positions of bromine and chlorine.
Ethyl 2-(4-bromo-2-{[(3-methylphenyl)imino]methyl}-6-methoxyphenoxy)acetate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interaction with biological targets. The combination of bromine, chlorine, and methoxy groups provides a distinct chemical profile that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
属性
IUPAC Name |
ethyl 2-[4-bromo-2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(7-13(19)8-16(18)23-2)10-21-15-6-4-5-14(20)9-15/h4-10H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQBCOAVFGTSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
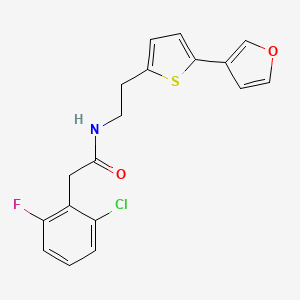
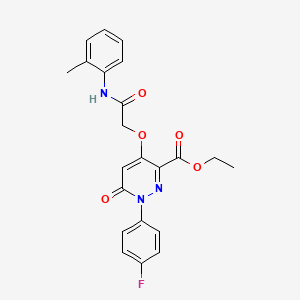
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)
![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)
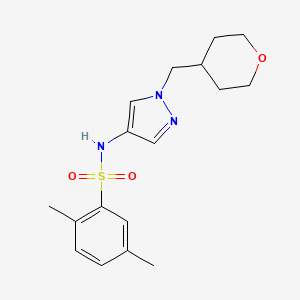
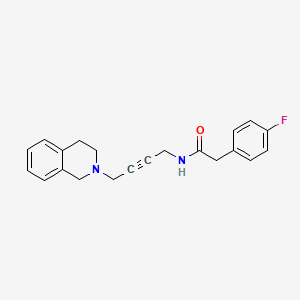
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)
![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
